molecular formula C15H17NO5 B2613901 benzyl 3a-(hydroxymethyl)-1-oxo-hexahydro-1H-furo[3,4-c]pyrrole-5-carboxylate CAS No. 2408974-82-1

benzyl 3a-(hydroxymethyl)-1-oxo-hexahydro-1H-furo[3,4-c]pyrrole-5-carboxylate

Cat. No.: B2613901
CAS No.: 2408974-82-1
M. Wt: 291.303
InChI Key: QUXZYESOXJNXBU-UHFFFAOYSA-N
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Description

Benzyl 3a-(hydroxymethyl)-1-oxo-hexahydro-1H-furo[3,4-c]pyrrole-5-carboxylate is a complex organic compound with a unique structure that combines several functional groups, including a benzyl group, a hydroxymethyl group, and a furo[3,4-c]pyrrole ring system. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 3a-(hydroxymethyl)-1-oxo-hexahydro-1H-furo[3,4-c]pyrrole-5-carboxylate typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as methanesulfonic acid (MsOH) and phenylhydrazine hydrochloride, may be used to facilitate these transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3a-(hydroxymethyl)-1-oxo-hexahydro-1H-furo[3,4-c]pyrrole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid derivative, while reduction of the carbonyl group may produce an alcohol derivative.

Scientific Research Applications

Benzyl 3a-(hydroxymethyl)-1-oxo-hexahydro-1H-furo[3,4-c]pyrrole-5-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of benzyl 3a-(hydroxymethyl)-1-oxo-hexahydro-1H-furo[3,4-c]pyrrole-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The compound’s unique structure allows it to interact with various biological molecules, leading to changes in cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furo[3,4-c]pyrrole derivatives and benzyl-substituted heterocycles. Examples include:

  • Benzyl 3a-(hydroxymethyl)-1-oxo-hexahydro-1H-furo[3,4-c]pyrrole-5-carboxylate analogs with different substituents on the benzyl group.
  • Furo[3,4-c]pyrrole derivatives with varying functional groups at different positions on the ring system.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications .

Properties

IUPAC Name

benzyl 6a-(hydroxymethyl)-3-oxo-1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c17-9-15-8-16(6-12(15)13(18)21-10-15)14(19)20-7-11-4-2-1-3-5-11/h1-5,12,17H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXZYESOXJNXBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(=O)OCC2(CN1C(=O)OCC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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